8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 337.4 g/mol. The compound features several functional groups, including an oxazole ring and a triazole moiety, which contribute to its biological activity and therapeutic potential .
The compound is cataloged in various chemical databases, including PubChem, which provides detailed information regarding its structure and properties. It is primarily synthesized for use in research settings and is not classified as a drug approved by regulatory authorities such as the FDA.
The synthesis of 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions that include the formation of the bicyclic structure followed by the introduction of the oxazole and triazole substituents.
Key steps in the synthesis may include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can be represented using various chemical notation systems:
InChI=1S/C14H19N5O3S/c1-9-14(10(2)22-16-9)23(20,21)19-11-3-4-12(19)8-13(7-11)18-6-5-15-17-18/h5-6,11-13H,3-4,7-8H2,1-2H3
This notation provides a unique identifier for the compound's structure.
The canonical SMILES representation is CC1=C(C(=NO1)C)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4
, which illustrates the connectivity of atoms within the molecule.
The compound can participate in various chemical reactions typical for azabicyclo compounds and those containing sulfonyl groups:
Potential Reactions Include:
These reactions are crucial for modifying the compound to enhance its biological activity or to explore new derivatives with improved properties .
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of synthesized compounds.
The mechanism of action for 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves interaction with specific biological targets such as enzymes or receptors within cellular pathways.
Research indicates that compounds with similar structures may act as inhibitors for specific enzymes involved in inflammatory or signaling pathways. For example, studies on related azabicyclo compounds have shown promising results in inhibiting enzymes like N-acylethanolamine acid amidase (NAAA), suggesting potential therapeutic applications in pain management or anti-inflammatory treatments .
The compound exhibits typical characteristics associated with organic molecules:
Properties Include:
Chemical stability may vary depending on environmental conditions such as pH and temperature. The presence of multiple functional groups allows for diverse reactivity patterns.
Relevant data on solubility and stability under various conditions can be critical for applications in drug formulation and delivery systems .
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is primarily used in scientific research settings:
Applications Include:
Research continues to explore its full potential within medicinal chemistry and pharmacology fields .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1